trans-1,2-dichloroethylene chemical properties and structure
trans-1,2-dichloroethylene chemical properties and structure
An In-depth Technical Guide to trans-1,2-Dichloroethylene: Structure, Properties, and Methodologies
Introduction
Trans-1,2-dichloroethylene ((E)-1,2-dichloroethene) is a chlorinated alkene with the chemical formula C₂H₂Cl₂. It exists as one of two geometric isomers, the other being cis-1,2-dichloroethylene.[1] Characterized by the presence of chlorine atoms on opposite sides of the carbon-carbon double bond, the trans configuration imparts distinct physical, chemical, and toxicological properties compared to its cis counterpart.[1] Industrially, it often arises as a byproduct of vinyl chloride production and is utilized as a solvent and a chemical intermediate in the synthesis of other chlorinated compounds.[1][2]
This guide provides a comprehensive overview of the core chemical properties, molecular structure, and key experimental methodologies relevant to trans-1,2-dichloroethylene. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for application in synthesis, analysis, or as a solvent.
Part 1: Molecular Structure and Stereochemistry
The defining feature of trans-1,2-dichloroethylene is its planar structure and C₂ₕ point group symmetry. This high degree of symmetry, where the molecule has a center of inversion, dictates many of its spectroscopic and physical properties. The chlorine atoms are positioned on opposite sides of the C=C double bond, which minimizes steric hindrance between the bulky chlorine atoms.[1]
A high-resolution infrared spectroscopy study has provided precise measurements of its molecular geometry.[3] These structural parameters are fundamental to understanding its reactivity and intermolecular interactions.
Diagram of Molecular Structure
Caption: Ball-and-stick model of trans-1,2-dichloroethylene with bond lengths.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| C=C Bond Length | 1.305 (5) Å | [3] |
| C-Cl Bond Length | 1.740 (3) Å | [3] |
| C-H Bond Length | 1.078 (4) Å | [3] |
| ∠Cl-C=C Bond Angle | 119.9 (4)° | [3] |
| ∠H-C=C Bond Angle | 125.3 (5)° | [3] |
| Dipole Moment | 0 D |[4] |
The molecule's centrosymmetric nature results in a zero net dipole moment, making it a nonpolar solvent.[4] This contrasts sharply with the cis isomer, which has a significant dipole moment (1.9 D) and is therefore polar.[4] Interestingly, unlike most alkene stereoisomers where the trans form is more stable due to reduced steric strain, computational studies have shown that cis-1,2-dichloroethylene is slightly more stable than the trans isomer by about 0.4 kcal/mol.[4][5] This phenomenon, known as the "cis effect," is attributed to complex electronic factors, including unfavorable conjugation effects between the halogen lone pairs and the π-bond, which are more pronounced in the trans geometry.[6]
Part 2: Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and quantification of trans-1,2-dichloroethylene. Its high symmetry has profound and predictable consequences on its spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the plane of symmetry bisecting the C=C bond and the center of inversion, both hydrogen atoms and both carbon atoms are chemically equivalent.
-
¹H NMR: The spectrum consists of a single sharp peak (singlet), as the two protons are chemically identical and thus do not couple to each other.
-
¹³C NMR: The spectrum displays a single resonance, indicating that the two carbon atoms are in an identical electronic environment.
Table 2: NMR Chemical Shifts
| Nucleus | Chemical Shift (δ) | Solvent | Multiplicity | Source |
|---|---|---|---|---|
| ¹H | ~6.24 ppm | TMS | Singlet | [1] |
| ¹³C | ~120.3 ppm | CDCl₃ | Singlet | N/A (Predicted) |
Infrared (IR) and Raman Spectroscopy
The C₂ₕ symmetry of trans-1,2-dichloroethylene leads to the "rule of mutual exclusion." Vibrational modes that are active in the IR spectrum are silent in the Raman spectrum, and vice versa. This provides a powerful diagnostic tool for distinguishing it from the cis isomer (C₂ᵥ symmetry), where many modes are active in both.[7] For instance, the symmetric C-Cl stretching vibration is Raman active but IR inactive, while the asymmetric C-Cl stretch is IR active but Raman inactive. A key IR band is the C-type band at approximately 898 cm⁻¹, which corresponds to the out-of-plane C-H flapping motion.[8]
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum of trans-1,2-dichloroethylene provides a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 96, 98, and 100. This is due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The M⁺ peak (both carbons are ¹²C, both chlorines are ³⁵Cl) is at m/z 96. The M+2 peak (one ³⁷Cl) will have an intensity of about 66% of the M⁺ peak, and the M+4 peak (two ³⁷Cl) will be about 10% of the M⁺ peak.
-
Key Fragments: The most abundant fragment ion is typically [C₂H₂Cl]⁺ at m/z 61, resulting from the loss of a chlorine atom. Other observed fragments include Cl⁺ and various C₂Hₙ⁺ ions.[9][10]
Part 3: Physicochemical Properties
The physical properties of trans-1,2-dichloroethylene are summarized below. Its nonpolar nature and volatility make it a useful solvent for nonpolar compounds like oils, fats, and waxes.[1][2]
Table 3: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Identifiers | ||
| CAS Number | 156-60-5 | [11] |
| Molecular Formula | C₂H₂Cl₂ | [11] |
| Molecular Weight | 96.94 g/mol | [11][12] |
| Physical Properties | ||
| Appearance | Colorless liquid | [1] |
| Odor | Sweet, chloroform-like | [1] |
| Boiling Point | 47-48 °C | [1][13] |
| Melting Point | -50 to -57 °C | [1][2] |
| Density | 1.257 - 1.260 g/mL at 25 °C | [1][13] |
| Vapor Pressure | ~336 mmHg at 25 °C | [6] |
| Water Solubility | Moderately soluble (~6.3 g/L at 20°C) | [14] |
| Log Kₒw | 2.09 | [12] |
| Safety Data | ||
| Flash Point | 2 - 6 °C | [13][14] |
| Flammability Limits | LEL: 6.7%, UEL: 18% |[6] |
Part 4: Reactivity and Mechanistic Insights
The C=C double bond in trans-1,2-dichloroethylene is electron-rich, making it susceptible to attack by electrophiles.
Electrophilic Addition
The molecule undergoes typical electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). The reaction proceeds via a two-step mechanism.
-
Electrophilic Attack: The π-electrons of the double bond attack the electrophile (e.g., the H in H-Br), forming a new C-H bond and a carbocation intermediate.
-
Nucleophilic Capture: The resulting nucleophile (e.g., Br⁻) attacks the carbocation, forming the final product.
Since the starting alkene is symmetrical, the addition of a symmetrical reagent like Br₂ results in a single product (1,2-dibromo-1,2-dichloroethane). The addition is typically anti, meaning the two bromine atoms add to opposite faces of the original double bond, proceeding through a cyclic bromonium ion intermediate. When adding an unsymmetrical reagent like HBr, only one product (1-bromo-1,2-dichloroethane) is formed because the initial protonation can occur at either carbon with equal probability.
Cycloaddition Reactions
Trans-1,2-dichloroethylene can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and in [2+2] cycloadditions, particularly under photochemical conditions.[5] Its reactivity in these reactions is influenced by the electron-withdrawing nature of the chlorine atoms.
Part 5: Synthesis and Purification Protocol
While trans-1,2-dichloroethylene is often obtained as a byproduct, a common laboratory-scale approach involves the dehydrochlorination of 1,1,2-trichloroethane. The following protocol outlines a conceptual workflow based on this principle.
Objective: To synthesize trans-1,2-dichloroethylene via base-induced elimination of HCl from 1,1,2-trichloroethane.
Causality: A strong base is required to deprotonate the carbon adjacent to the -CHCl₂ group, initiating an E2 elimination pathway. The reaction temperature is controlled to favor the formation of the lower-boiling trans isomer and allow for its simultaneous removal by distillation, shifting the equilibrium toward the desired product.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis and purification of trans-1,2-dichloroethylene.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a fractional distillation column fitted with a condenser and receiving flask.
-
Reagents: Charge the flask with 1,1,2-trichloroethane. Prepare a concentrated aqueous solution of sodium hydroxide (NaOH) in the dropping funnel.
-
Reaction: Heat the flask gently. Begin the dropwise addition of the NaOH solution to the stirring trichloroethane. The elimination reaction is exothermic and will produce a mixture of cis- and trans-1,2-dichloroethylene.
-
Distillative Separation: The lower-boiling trans isomer (b.p. 48°C) will distill out of the reaction mixture along with water. Maintain the head temperature of the distillation column below 50°C to selectively collect the trans isomer. The higher-boiling cis isomer (b.p. 60°C) will largely remain in the reaction flask.
-
Workup: Transfer the collected distillate to a separatory funnel. Wash with water to remove any remaining base or salts.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Final Purification: Filter off the drying agent and perform a final, careful fractional distillation of the dried liquid to obtain pure trans-1,2-dichloroethylene.
Part 6: Analytical Workflow: GC-MS for Water Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the detection and quantification of volatile organic compounds (VOCs) like trans-1,2-dichloroethylene in environmental samples. The following protocol is based on a static headspace sampling method.
Objective: To quantify trans-1,2-dichloroethylene in a water sample using Static Headspace GC-MS.
Causality: Static headspace analysis is chosen for its robustness and ease of use for volatile analytes. The analyte is partitioned from the water matrix into the gas phase (headspace) at a controlled temperature. An aliquot of this headspace is then injected into the GC. The nonpolar VF-624ms column is selected for its excellent separation of volatile halogenated hydrocarbons. MS detection provides high sensitivity and specificity for confident identification.
Diagram of Analytical Workflow
Caption: Workflow for Static Headspace GC-MS analysis of trans-1,2-dichloroethylene.
Step-by-Step Methodology
-
Sample Preparation:
-
Place a 10 mL aliquot of the water sample into a 20 mL glass headspace vial.
-
Spike the sample with an appropriate internal standard (e.g., deuterated analogues like 1,2-dichloroethane-d₄).
-
Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap.
-
-
Headspace Autosampler Conditions:
-
Incubation Temperature: 85 °C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
Gas Chromatography Conditions:
-
Column: VF-624ms (or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness.[6]
-
Carrier Gas: Helium at a constant pressure of ~55 kPa.[6]
-
Inlet Temperature: 220 °C
-
Oven Program: Hold at 35°C for 3 min, then ramp at 5°C/min to 200°C and hold for 2 min.[6]
-
-
Mass Spectrometry Conditions:
-
Interface Temperature: 230 °C
-
Mode: Operate in simultaneous SCAN and Selected Ion Monitoring (SIM) mode.
-
Quantification Ion (SIM): m/z 61
-
Qualifier Ions (SIM): m/z 96, 98
-
Part 7: Safety and Toxicology
Trans-1,2-dichloroethylene is a highly flammable liquid and vapor.[1][15] It is harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory tract.[9][15] High concentrations can lead to central nervous system effects such as dizziness, drowsiness, and nausea.[14][16] Decomposition during a fire can produce toxic gases, including hydrogen chloride and phosgene.[1] It is not classified as a carcinogen by major regulatory bodies like IARC or NTP.[9] Proper personal protective equipment (gloves, safety glasses, face shield) and handling within a well-ventilated fume hood are mandatory.[15]
Part 8: Applications
The unique properties of trans-1,2-dichloroethylene lend it to several specialized applications:
-
Solvent: It is used as a solvent for oils, fats, waxes, resins, and certain polymers.[2][8] Its use in precision and electronics cleaning is also notable.[5]
-
Chemical Intermediate: It serves as a starting material in the synthesis of other chlorinated hydrocarbons and specialty polymers.[1][2]
-
Extraction: It has been employed as a low-temperature extraction solvent for heat-sensitive organic materials like perfumes.[2]
-
Research: In laboratory settings, it is used as a nonpolar solvent and as an analytical reference standard for chromatographic techniques.[1]
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Fact sheet: 1,2-dichloroethene (trans). Government of Canada. [Link]
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A Complete Structure of trans-1,2-Dichloroethylene from High-Resolution Infrared Spectroscopy. ACS Publications. [Link]
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APPLICATIONS OF GROUP THEORY: INFRARED AND RAMAN SPECTRA OF THE ISOMERS OF cis- AND trans- 1,2-DICHLOROETHYLENE. Norman C. Craig, Oberlin College. [Link]
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1,2-Dichloroethylene. Wikipedia. [Link]
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trans-1,2-Dichloroethylene | C2H2Cl2. PubChem, National Institutes of Health. [Link]
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Why is cis-1,2-dichloroethene more stable than trans-1,2-dichloroethene?. Chemistry Stack Exchange. [Link]
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1,2-Dichloroethylene. Wikipedia. [Link]
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Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Agilent. [Link]
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Ethylene, 1,2-dichloro-, (E)-. NIST WebBook. [Link]
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A Complete Structure of trans-1,2-Dichloroethylene from High-Resolution Infrared Spectroscopy. The Journal of Physical Chemistry A, ACS Publications. [Link]
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Determination of volatile organic compounds in water. GBC Scientific Equipment. [Link]
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1,2-Dichloroethylene - IDLH. NIOSH, CDC. [Link]
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